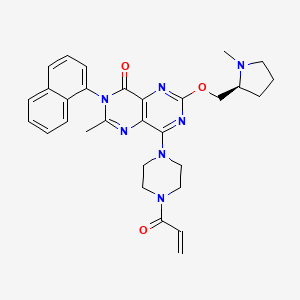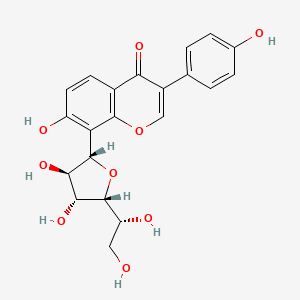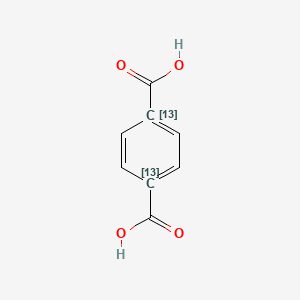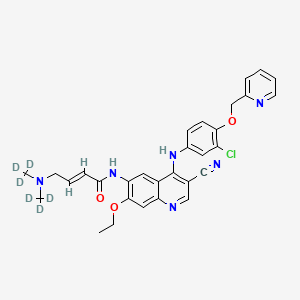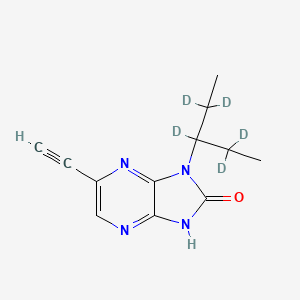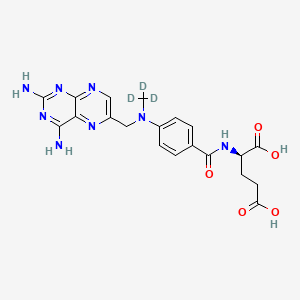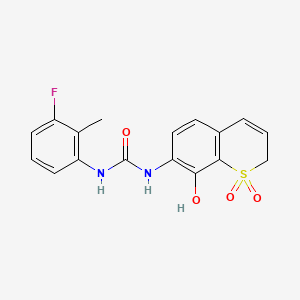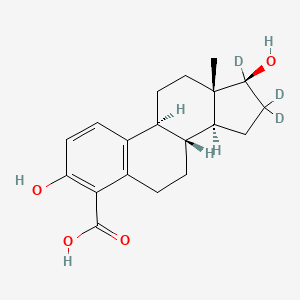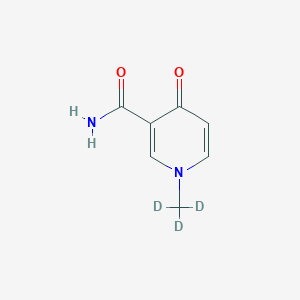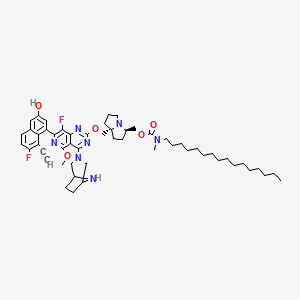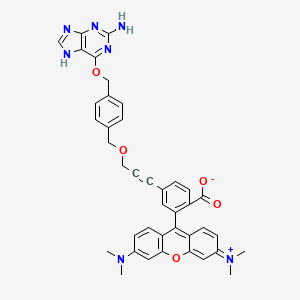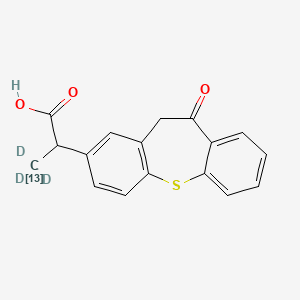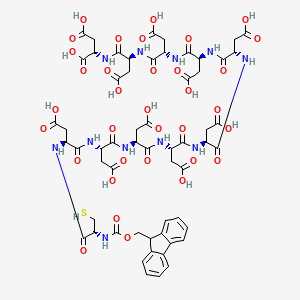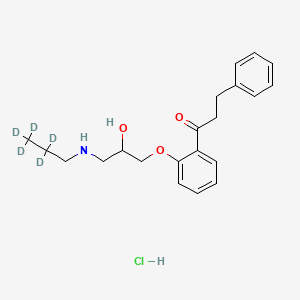
Propafenone-d5 (hydrochloride)(Ethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propafenone-d5 (hydrochloride)(Ethyl) is a deuterium-labeled derivative of propafenone hydrochloride. Propafenone is a class 1C antiarrhythmic agent used to manage atrial and ventricular arrhythmias. The deuterium labeling in Propafenone-d5 enhances its stability and allows for more precise pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propafenone-d5 (hydrochloride)(Ethyl) involves the incorporation of deuterium atoms into the propafenone molecule. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The general synthetic route includes:
Starting Material: Propafenone.
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of Propafenone-d5 (hydrochloride)(Ethyl) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration of propafenone.
Purification: Use of chromatographic techniques to purify the compound.
Formulation: Conversion to the hydrochloride salt and formulation into the desired product form.
Analyse Des Réactions Chimiques
Types of Reactions
Propafenone-d5 (hydrochloride)(Ethyl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Propafenone-d5, which can be analyzed using techniques such as high-performance liquid chromatography and mass spectrometry.
Applications De Recherche Scientifique
Propafenone-d5 (hydrochloride)(Ethyl) has several scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of propafenone.
Drug Development: Helps in the development of new antiarrhythmic drugs.
Clinical Research: Used in clinical trials to understand the drug’s behavior in the human body.
Analytical Chemistry: Employed as a reference standard in analytical methods.
Mécanisme D'action
Propafenone-d5 (hydrochloride)(Ethyl) exerts its effects by blocking sodium channels in cardiac cells, reducing excitability and stabilizing the myocardial membrane. This action helps to manage arrhythmias by slowing the influx of sodium ions, which decreases the excitability of cardiac cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking activity.
Metoprolol: A beta-blocker used for similar indications but with a different mechanism of action.
Xarelto (rivaroxaban): An anticoagulant used in the management of atrial fibrillation but with a different therapeutic target
Uniqueness
Propafenone-d5 (hydrochloride)(Ethyl) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C21H28ClNO3 |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
1-[2-[2-hydroxy-3-(2,2,3,3,3-pentadeuteriopropylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2; |
Clé InChI |
XWIHRGFIPXWGEF-LUIAAVAXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES canonique |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


